molecular formula C22H35NO3 B14376805 4-(Octanoylamino)phenyl octanoate CAS No. 89573-89-7

4-(Octanoylamino)phenyl octanoate

Katalognummer: B14376805
CAS-Nummer: 89573-89-7
Molekulargewicht: 361.5 g/mol
InChI-Schlüssel: JXLYUQWINZEBBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Octanoylamino)phenyl octanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an octanoylamino group attached to a phenyl ring, which is further esterified with octanoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octanoylamino)phenyl octanoate typically involves the esterification of 4-(Octanoylamino)phenol with octanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Octanoylamino)phenyl octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Octanoylamino)phenyl octanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(Octanoylamino)phenyl octanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active octanoylamino phenol, which can then interact with biological targets such as enzymes or receptors. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Hexanoylamino)phenyl hexanoate
  • 4-(Decanoylamino)phenyl decanoate
  • 4-(Dodecanoylamino)phenyl dodecanoate

Uniqueness

4-(Octanoylamino)phenyl octanoate is unique due to its specific chain length and the presence of both an octanoylamino group and an octanoate ester. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

89573-89-7

Molekularformel

C22H35NO3

Molekulargewicht

361.5 g/mol

IUPAC-Name

[4-(octanoylamino)phenyl] octanoate

InChI

InChI=1S/C22H35NO3/c1-3-5-7-9-11-13-21(24)23-19-15-17-20(18-16-19)26-22(25)14-12-10-8-6-4-2/h15-18H,3-14H2,1-2H3,(H,23,24)

InChI-Schlüssel

JXLYUQWINZEBBM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)OC(=O)CCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.